molecular formula C14H20O B13194356 2-Methyl-1-(2-methylphenyl)cyclohexan-1-OL

2-Methyl-1-(2-methylphenyl)cyclohexan-1-OL

Cat. No.: B13194356
M. Wt: 204.31 g/mol
InChI Key: PHDHMKBEBBKGJV-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylphenyl)cyclohexan-1-OL is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylphenyl)cyclohexan-1-OL typically involves the reaction of cyclohexanone with 2-methylphenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylphenyl)cyclohexan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(2-methylphenyl)cyclohexan-1-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(2-methylphenyl)cyclohexan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-1-(2-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-11-7-3-4-9-13(11)14(15)10-6-5-8-12(14)2/h3-4,7,9,12,15H,5-6,8,10H2,1-2H3

InChI Key

PHDHMKBEBBKGJV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C2=CC=CC=C2C)O

Origin of Product

United States

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